3-METHOXY-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}BENZALDEHYDE 1-(1-PHTHALAZINYL)HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of methoxy, trifluoromethyl, benzyl, benzaldehyde, and phthalazinyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone typically involves multiple steps, starting from readily available precursors. The key steps include:
-
Formation of 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- This step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
-
Formation of 1-(1-Phthalazinyl)hydrazone
- The intermediate product, 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, is then reacted with 1-phthalazinylhydrazine in the presence of an acid catalyst. This reaction is usually conducted in ethanol or methanol under reflux conditions .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone has found applications in several scientific research areas:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
-
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
-
4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Uniqueness
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 1-(1-phthalazinyl)hydrazone is unique due to the presence of both the benzaldehyde and phthalazinylhydrazone groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[(E)-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O2/c1-32-22-12-16(13-28-30-23-20-8-3-2-6-18(20)14-29-31-23)9-10-21(22)33-15-17-5-4-7-19(11-17)24(25,26)27/h2-14H,15H2,1H3,(H,30,31)/b28-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESNNXYOFJPFW-XODNFHPESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN=CC3=CC=CC=C32)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN=CC3=CC=CC=C32)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.